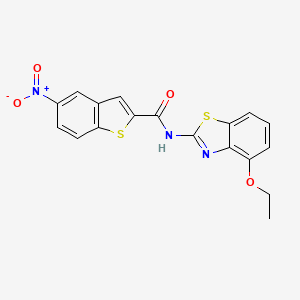

![molecular formula C24H23N3O3S B2458530 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-4-对甲苯磺酰丁酰胺 CAS No. 941878-46-2](/img/structure/B2458530.png)

N-(2-(1H-苯并[d]咪唑-2-基)苯基)-4-对甲苯磺酰丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

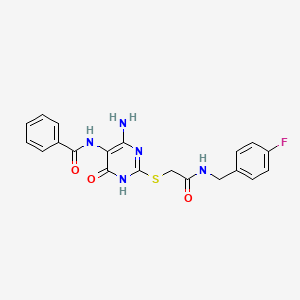

The compound appears to contain a benzimidazole moiety, which is a type of organic compound consisting of a fusion of benzene and imidazole . Benzimidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of various drugs .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

Benzimidazole derivatives have been known to demonstrate significant anti-proliferative activity . They have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学研究应用

- Researchers have explored the compound’s antiproliferative effects against cancer cell lines. Specifically, a Pd(II) complex derived from this ligand demonstrated excellent potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. The complex’s mechanism involves antiangiogenic effects and apoptosis promotion, making it a potential candidate for anticancer drug development .

- (Benzo[d]imidazol-2-yl)methanols have been used to prepare Co(II) cubane complexes, which exhibit single-molecule magnet behavior. These complexes have barriers to spin reversal (Ueff/kB) in the range of 21–27 K, making them interesting for molecular magnetism studies .

- A cobalt catalyst derived from a similar compound has been effective for water electro-oxidation at neutral pH. This catalyst shows promising overpotential and turnover frequency, making it relevant for sustainable energy applications .

- Fluorinated derivatives of (benzo[d]imidazol-2-yl)methanols serve as red-emitting fluorophores with high quantum yields. Additionally, some derivatives exhibit absorption maxima near 950 nm, making them useful for near-infrared imaging and sensing applications .

- Certain derivatives of this compound have demonstrated antimicrobial activity. These findings suggest potential applications in combating microbial infections .

- Researchers have developed a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and forming C–N bonds. This method involves an aromatic aldehyde and o-phenylenediamine, providing a practical and inexpensive route to related compounds .

Anticancer Potential

Single-Molecule Magnets (SMMs)

Catalysis for Water Electro-Oxidation

Fluorophores and Near-Infrared Dyes

Antimicrobial Agents

General Synthesis Methodology

These diverse applications highlight the compound’s versatility and potential impact across various scientific domains. Researchers continue to explore its properties and applications, paving the way for future discoveries and innovations. 🌟

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-17-12-14-18(15-13-17)31(29,30)16-6-11-23(28)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMNLXCDPYKNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one](/img/structure/B2458448.png)

![Ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2458449.png)

![3,4-Dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2458457.png)

![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)

![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2458460.png)

![1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate](/img/structure/B2458465.png)

![3-(3-methoxyphenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458470.png)